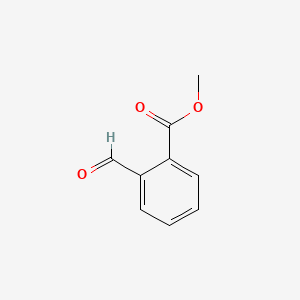

Methyl 2-formylbenzoate

Overview

Description

Methyl 2-formylbenzoate, also known as methyl phthalaldehydate or 2-carboxymethylbenzaldehyde, is a versatile organic compound with the molecular formula C9H8O3. It is a colorless to yellow oily liquid that is insoluble in water. This compound is widely used as a precursor in the synthesis of various bioactive molecules due to its reactive ester and formyl functional groups .

Mechanism of Action

Target of Action

Methyl 2-formylbenzoate is a bioactive precursor in the organic synthesis of compounds. It is known to interact with several different receptors, making it a significant structure and an excellent precursor for the discovery of new bioactive molecules .

Mode of Action

The compound primarily consists of ester and formyl functions at vicinal . These are important functional groups that are reactive and suitable for the formation of new compounds. The interaction of this compound with its targets leads to the formation of various derivatives that are capable of interacting with several different receptors .

Biochemical Pathways

This compound is an essential starting material for the synthesis of many organic compounds via multistep reactions such as Ugi-reaction and tetrazole photoclick reaction . These reactions lead to the formation of various derivatives that can interact with different receptors, affecting various biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific derivative being synthesized. It has been associated with a variety of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties .

Biochemical Analysis

Biochemical Properties

Methyl 2-formylbenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, facilitating the synthesis of complex organic compounds. For instance, it is involved in the Ugi reaction and tetrazole photoclick reaction, which are essential for the formation of new bioactive molecules . The ester and formyl groups in this compound make it a suitable substrate for these reactions, enabling the formation of derivatives that can interact with different receptors and enzymes .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its derivatives have been studied for their potential to inhibit cancer cell proliferation and induce apoptosis . Additionally, this compound can modulate the activity of specific enzymes involved in metabolic pathways, thereby impacting cellular energy production and overall metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. For instance, this compound derivatives have been found to inhibit certain enzymes involved in cancer cell growth, leading to reduced cell proliferation . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to exhibit beneficial effects, such as antifungal and anticancer activities . At higher doses, this compound can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its therapeutic effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into bioactive derivatives. For example, it can be metabolized by specific enzymes to form compounds that inhibit cancer cell growth or exhibit antifungal properties . These metabolic pathways are essential for understanding the compound’s pharmacological activities and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic efficacy and minimizing potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects within the cell .

Preparation Methods

Methyl 2-formylbenzoate can be synthesized through several methods. One common synthetic route involves a two-step process. Initially, the bromination of an ester using bromine in carbon tetrachloride is performed, followed by a reaction with silver nitrate in tetrahydrofuran, yielding an 80% product . Another method involves the reaction of 2-formylbenzoic acid with methanol in the presence of a catalyst . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

Methyl 2-formylbenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized using potassium permanganate to form 2-formylbenzoic acid . It also participates in Ugi reactions and tetrazole photoclick reactions, forming complex derivatives such as quinoline-based tetracycles, phthalides, and isoindolinones . Common reagents used in these reactions include potassium hydroxide, manganese dioxide, and various Lewis acids . The major products formed from these reactions are often bioactive compounds with potential pharmaceutical applications.

Scientific Research Applications

Methyl 2-formylbenzoate is extensively used in scientific research due to its versatility as a synthetic intermediate. In chemistry, it serves as a starting material for the synthesis of various heterocyclic compounds, including quinoline-based tetracycles and isoindolinones . In biology and medicine, it is used to develop bioactive molecules with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties . Additionally, it is employed in the pharmaceutical industry for the preparation of drugs and other medical products .

Comparison with Similar Compounds

Methyl 2-formylbenzoate is unique due to its combination of ester and formyl functional groups, which make it a highly reactive and versatile compound. Similar compounds include methyl 4-formylbenzoate, methyl 3-formylbenzoate, and 2-carboxybenzaldehyde . These compounds share similar structural features but differ in the position of the formyl group, which affects their reactivity and applications. This compound stands out for its ability to participate in a wide range of chemical reactions, making it a valuable precursor in organic synthesis.

Biological Activity

Methyl 2-formylbenzoate (CAS Number: 4122-56-9) is a compound with diverse biological activities and significant potential in pharmaceutical applications. This article reviews its biological properties, synthesis, and implications for drug development, supported by relevant research findings and case studies.

- Empirical Formula : CHO

- Molecular Weight : 164.16 g/mol

- Structure : this compound is characterized by a benzoate structure with a formyl group, making it a versatile precursor in organic synthesis.

Biological Activities

This compound exhibits a range of biological activities, making it an important compound in medicinal chemistry. The following table summarizes its notable pharmacological effects:

Synthesis and Applications

This compound can be synthesized through various methods, including one-step and two-step processes involving the esterification of benzoic acid derivatives. Its role as a bioactive precursor allows for the derivation of numerous pharmacologically active compounds.

Synthetic Routes

- One-Step Synthesis : Direct esterification of 2-formylbenzoic acid with methanol.

- Two-Step Synthesis : Involves the formation of an intermediate compound before final esterification.

These synthetic methodologies are crucial for producing derivatives that enhance biological activity or target specific therapeutic areas.

Antifungal Activity

A study highlighted the antifungal effects of this compound against Candida spp., demonstrating significant inhibition at low concentrations. This suggests its potential as a lead compound for antifungal drug development .

Anticancer Research

Research conducted on the anticancer properties of this compound revealed that it induces apoptosis in cancer cell lines through mitochondrial pathways. This finding supports further exploration into its use as an anticancer agent .

Antibacterial Efficacy

In vitro tests showed that this compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli, indicating its potential application in developing new antibacterial agents .

Properties

IUPAC Name |

methyl 2-formylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMODRRGEUGHTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60961507 | |

| Record name | Methyl 2-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4122-56-9 | |

| Record name | Methyl 2-formylbenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-formylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic applications of methyl 2-formylbenzoate?

A1: this compound is a highly valuable reagent for synthesizing various heterocyclic compounds, particularly isoindolinone derivatives. Its reactivity stems from the presence of both an ester and an aldehyde functionality, making it amenable to diverse chemical transformations.

Q2: Can you provide examples of specific reactions where this compound is used as a key starting material?

A2: Absolutely! this compound is a crucial component in various reactions, leading to diverse heterocyclic structures.

Q3: What is the role of this compound in the synthesis of 3-(1,3,4-oxadiazol-2-yl)isoindolin-1-ones?

A: this compound is a crucial building block in the synthesis of 3-(1,3,4-oxadiazol-2-yl)isoindolin-1-ones via a novel one-pot, four-component dicyclization strategy. [, ] It reacts with (N-isocyanimine)triphenylphosphorane, primary amines, and carboxylic acids under mild, base-free, and metal-free conditions. The reaction proceeds through a tandem Ugi/aza-Wittig reaction followed by N-acylation, showcasing its versatility in constructing complex heterocycles with potential antibacterial properties. [, ]

Q4: Are there any studies investigating the structure-activity relationship (SAR) of compounds derived from this compound?

A: Yes, there have been studies exploring the SAR of compounds derived from this compound. For instance, research on binaphthyl-prolinol chiral ligands, synthesized using this compound, revealed the impact of ligand structure on enantioselectivity in the arylation of aromatic aldehydes. [] These findings contribute to a deeper understanding of how structural modifications influence the catalytic activity and enantioselectivity of these ligands.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.